molecular formula C21H18ClN3O B10979606 N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide

Cat. No.: B10979606
M. Wt: 363.8 g/mol
InChI Key: VOEPMIHCMHWJCI-UHFFFAOYSA-N
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Description

6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine , is a chemical compound with the following structure:

Structure: C13H14ClN3O\text{Structure: } \text{C}_{13}\text{H}_{14}\text{ClN}_3\text{O} Structure: C13​H14​ClN3​O

This compound combines features of both carbazole and indole, making it intriguing for various applications. Let’s explore further!

Preparation Methods

The synthesis of this compound involves several steps. One notable method is an asymmetric reductive amination directed by chiral (phenyl)ethylamines. This key step yields up to 96% diastereoselectivity . Unfortunately, detailed synthetic routes and industrial production methods are not widely available in the literature.

Chemical Reactions Analysis

    Reactivity: N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-6-carboxamide can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example

    Major Products: The products formed from these reactions will vary based on the specific reaction conditions.

Scientific Research Applications

Mechanism of Action

The exact mechanism by which N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-6-carboxamide exerts its effects remains an active area of investigation. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers often compare this compound to related carbazole and indole derivatives. Its unique chloro-substituted tetrahydrocarbazole moiety sets it apart.

Similar Compounds

    Carbazole: A parent compound with a carbazole core.

    Indole: Another heterocyclic compound with a similar fused ring system.

Properties

Molecular Formula

C21H18ClN3O

Molecular Weight

363.8 g/mol

IUPAC Name

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-6-carboxamide

InChI

InChI=1S/C21H18ClN3O/c22-14-6-7-17-16(11-14)15-2-1-3-18(20(15)24-17)25-21(26)13-5-4-12-8-9-23-19(12)10-13/h4-11,18,23-24H,1-3H2,(H,25,26)

InChI Key

VOEPMIHCMHWJCI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC5=C(C=C4)C=CN5

Origin of Product

United States

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